Methyl 3-(4-(2,3-dihydroxypropoxy)phenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(4-(2,3-dihydroxypropoxy)phenyl)propanoate is an organic compound with the molecular formula C13H18O5. It is an ester derivative that contains both aromatic and aliphatic components, making it a versatile compound in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-(2,3-dihydroxypropoxy)phenyl)propanoate typically involves the esterification of 3-(4-(2,3-dihydroxypropoxy)phenyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques such as distillation and crystallization ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-(2,3-dihydroxypropoxy)phenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reducing the ester group.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 3-(4-(2,3-dioxopropoxy)phenyl)propanoic acid.
Reduction: Formation of 3-(4-(2,3-dihydroxypropoxy)phenyl)propanol.
Substitution: Formation of brominated or nitrated derivatives of the aromatic ring.
Scientific Research Applications
Methyl 3-(4-(2,3-dihydroxypropoxy)phenyl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-(4-(2,3-dihydroxypropoxy)phenyl)propanoate involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis to release the active acid form, which can further interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate: Similar structure but with a methoxy group instead of the dihydroxypropoxy group.
Methyl 2-hydroxy-3-(4-hydroxyphenyl)propanoate: Contains a hydroxyl group on the aliphatic chain.
Uniqueness
Methyl 3-(4-(2,3-dihydroxypropoxy)phenyl)propanoate is unique due to the presence of both dihydroxypropoxy and ester functional groups, which provide a combination of reactivity and stability. This makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C13H18O5 |
---|---|
Molecular Weight |
254.28 g/mol |
IUPAC Name |
methyl 3-[4-(2,3-dihydroxypropoxy)phenyl]propanoate |
InChI |
InChI=1S/C13H18O5/c1-17-13(16)7-4-10-2-5-12(6-3-10)18-9-11(15)8-14/h2-3,5-6,11,14-15H,4,7-9H2,1H3 |
InChI Key |
BJOVDFMZFATSMY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1=CC=C(C=C1)OCC(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.